![molecular formula C21H17N3O B2514072 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea CAS No. 899753-44-7](/img/structure/B2514072.png)
1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse biological activities and applications in medicinal chemistry. The biphenyl and indolyl groups present in this compound suggest potential interactions with biological targets due to their aromatic nature and ability to engage in pi-pi interactions and hydrogen bonding.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using various methods. For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a two-step substitution process followed by oxidation . Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized by NMR, MS, and X-ray diffraction . These methods could potentially be adapted for the synthesis of 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as NMR, MS, and X-ray diffraction. The crystal structure provides insights into the molecular conformation and potential intermolecular interactions. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which revealed its crystallization in the monoclinic space group . Such structural analyses are crucial for understanding the molecular geometry and electronic structure, which can be further studied using computational methods like DFT .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to it. For instance, the presence of polycyclic fragments in some urea derivatives has been shown to enhance their biological activities, such as inhibiting RNA virus replication and soluble epoxide hydrolase . The specific reactivity of 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea would depend on the electronic and steric effects of the biphenyl and indolyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of hydrophilic groups has been used to improve the aqueous solubility of some urea derivatives . Additionally, the pharmacokinetic properties can be optimized by modifying the substituents, as seen in the case of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, which showed improved pharmacokinetics and biological activity . The antimicrobial activity of urea derivatives has also been explored, with some compounds exhibiting significant activity against bacterial and fungal strains .
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangement and Synthesis
- Molecular Rearrangement and Derivative Formation: The compound 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is involved in molecular rearrangement processes to form new indole and imidazolinone derivatives, showcasing its potential in creating diverse chemical structures (Klásek, Lyčka, & Holčapek, 2007).
- Synthesis and Characterization: Synthesis of related compounds involves complex processes, including crystallization and structural characterization through various spectroscopic methods, highlighting the compound's relevance in synthetic chemistry (Hu et al., 2018).
Biological Activity and Antitumor Potential
- Biological Activity: Compounds related to 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea are studied for biological activities, including their interactions and hydrogen bonds within specific biological systems (Saharin et al., 2008).
- Antitumor Activities: The compound and its derivatives have been a subject of research in antitumor activities, with studies focusing on synthesis, structure, and docking studies to understand their potential in cancer treatment (Hu et al., 2018).
Gelation and Material Properties
- Hydrogel Formation: The compound's structural analogs are involved in the formation of hydrogels, with their morphology and rheology being dependent on the identity of the anion, indicating their utility in material sciences (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Investigations
- Enzyme Inhibition and Anticancer Properties: Derivatives of the compound have been synthesized and tested for enzyme inhibition and anticancer activities, showing potential in pharmaceutical applications (Mustafa, Perveen, & Khan, 2014).
Catalysis and CO2 Conversion
- Catalytic Applications: The compound's framework is utilized in catalytic applications, specifically in CO2 conversion, demonstrating its role in environmental chemistry and sustainable technology (Wei & Ye, 2019).
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21(24-20-14-22-18-12-6-5-11-17(18)20)23-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-14,22H,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGSTQUKOWRGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)
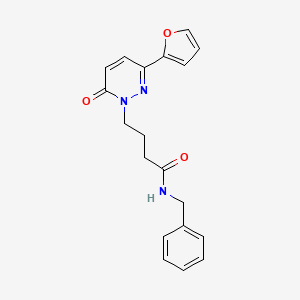
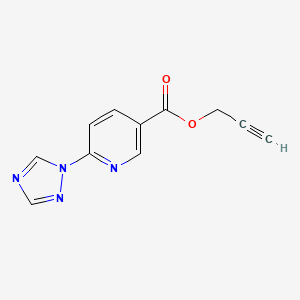
![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)
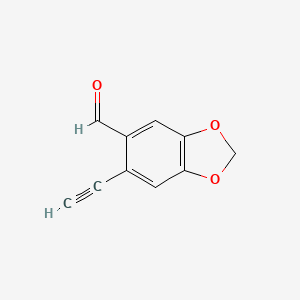
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
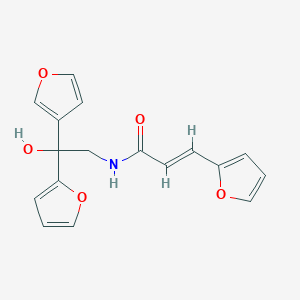

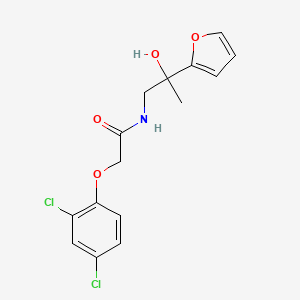

![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)